REACTION_SMILES
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[C:34]([O:35][O:36][C:37](=[O:38])[c:39]1[cH:40][cH:41][cH:42][cH:43][cH:44]1)(=[O:45])[c:46]1[cH:47][cH:48][cH:49][cH:50][cH:51]1.[C:52]([Cl:53])([Cl:54])([Cl:55])[Cl:56].[Cl:1][c:2]1[cH:3][cH:4][c:5](-[n:13]2[c:14](=[O:25])[n:15]([CH3:24])[c:16]([C:20]([F:21])([F:22])[F:23])[cH:17][c:18]2=[O:19])[c:6]([CH3:12])[c:7]1[C:8](=[O:9])[O:10][CH3:11].[O:26]=[C:27]1[N:28]([Br:33])[C:29](=[O:30])[CH2:31][CH2:32]1>>[Cl:1][c:2]1[cH:3][cH:4][c:5](-[n:13]2[c:14](=[O:25])[n:15]([CH3:24])[c:16]([C:20]([F:21])([F:22])[F:23])[cH:17][c:18]2=[O:19])[c:6]([CH2:12][Br:33])[c:7]1[C:8](=[O:9])[O:10][CH3:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OOC(=O)c1ccccc1)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1c(Cl)ccc(-n2c(=O)cc(C(F)(F)F)n(C)c2=O)c1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Type
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product
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Smiles
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COC(=O)c1c(Cl)ccc(-n2c(=O)cc(C(F)(F)F)n(C)c2=O)c1CBr
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |